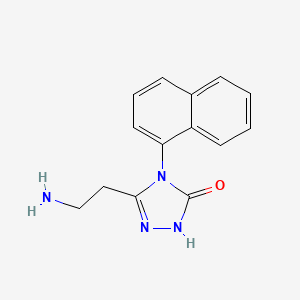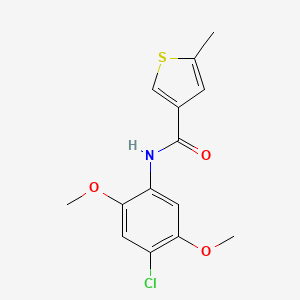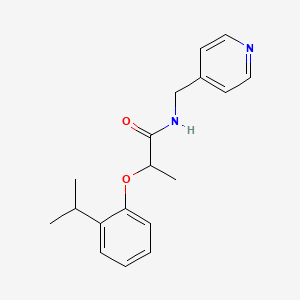
2-(2-isopropylphenoxy)-N-(4-pyridinylmethyl)propanamide
Overview
Description
2-(2-isopropylphenoxy)-N-(4-pyridinylmethyl)propanamide, also known as IPPP, is a synthetic compound that belongs to the group of selective androgen receptor modulators (SARMs). SARMs are a class of compounds that selectively bind to the androgen receptor and modulate its activity, leading to anabolic effects on muscle and bone tissue. IPPP is a promising compound for the treatment of muscle wasting and bone loss associated with aging and chronic diseases.
Mechanism of Action
2-(2-isopropylphenoxy)-N-(4-pyridinylmethyl)propanamide selectively binds to the androgen receptor and modulates its activity, leading to anabolic effects on muscle and bone tissue. Unlike traditional anabolic steroids, 2-(2-isopropylphenoxy)-N-(4-pyridinylmethyl)propanamide does not bind to other hormone receptors, such as the estrogen receptor or the progesterone receptor, which can cause negative side effects such as breast enlargement and prostate enlargement.
Biochemical and Physiological Effects:
2-(2-isopropylphenoxy)-N-(4-pyridinylmethyl)propanamide has been shown to increase muscle mass and strength, improve bone density and reduce fat mass in animal studies. 2-(2-isopropylphenoxy)-N-(4-pyridinylmethyl)propanamide has also been shown to increase the expression of genes involved in muscle growth and bone formation, as well as inhibit the expression of genes involved in fat storage.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-(2-isopropylphenoxy)-N-(4-pyridinylmethyl)propanamide is its selective binding to the androgen receptor, which reduces the risk of negative side effects associated with traditional anabolic steroids. However, one limitation of 2-(2-isopropylphenoxy)-N-(4-pyridinylmethyl)propanamide is its limited bioavailability, which can make it difficult to study its effects in vivo. Additionally, 2-(2-isopropylphenoxy)-N-(4-pyridinylmethyl)propanamide is not yet approved for human use, which limits its potential for clinical applications.
Future Directions
For research on 2-(2-isopropylphenoxy)-N-(4-pyridinylmethyl)propanamide include studying its effects on different types of muscle and bone diseases, such as sarcopenia and osteoporosis. Additionally, further studies are needed to determine the optimal dosing and administration of 2-(2-isopropylphenoxy)-N-(4-pyridinylmethyl)propanamide, as well as its potential for use in combination with other drugs. Finally, more research is needed to determine the long-term safety and efficacy of 2-(2-isopropylphenoxy)-N-(4-pyridinylmethyl)propanamide in human subjects.
Scientific Research Applications
2-(2-isopropylphenoxy)-N-(4-pyridinylmethyl)propanamide has been extensively studied for its potential use in the treatment of muscle wasting and bone loss. In animal studies, 2-(2-isopropylphenoxy)-N-(4-pyridinylmethyl)propanamide has been shown to increase muscle mass and strength, improve bone density and reduce fat mass, without causing the negative side effects associated with traditional anabolic steroids. 2-(2-isopropylphenoxy)-N-(4-pyridinylmethyl)propanamide has also been investigated for its potential use in the treatment of prostate cancer, as it has been shown to inhibit the growth of prostate cancer cells in vitro.
properties
IUPAC Name |
2-(2-propan-2-ylphenoxy)-N-(pyridin-4-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-13(2)16-6-4-5-7-17(16)22-14(3)18(21)20-12-15-8-10-19-11-9-15/h4-11,13-14H,12H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRZOVDZHYYKRDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OC(C)C(=O)NCC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



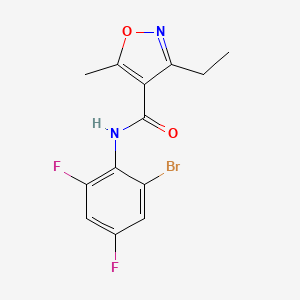
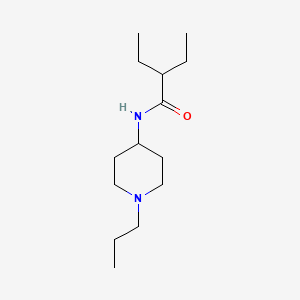
![1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]piperidine](/img/structure/B4433226.png)
![1-[2-(4-chloro-3-methylphenoxy)butanoyl]piperidine](/img/structure/B4433248.png)
![2-[4-(1-adamantylacetyl)-1-piperazinyl]pyrimidine](/img/structure/B4433256.png)
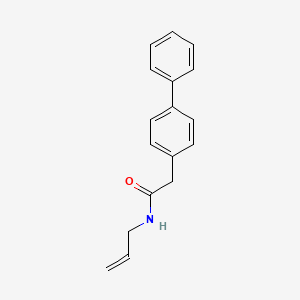
![3-ethyl-5-methyl-N-[3-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide](/img/structure/B4433264.png)
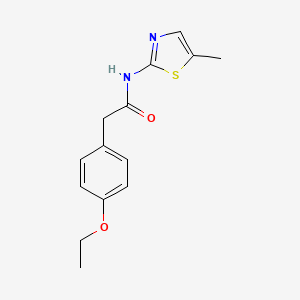
![N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)tetrahydro-2-furancarboxamide](/img/structure/B4433291.png)
![N-[3-(1H-imidazol-1-yl)propyl]-5-propyl-3-thiophenecarboxamide](/img/structure/B4433293.png)
